4-(4-(Trifluoromethyl)benzyl)piperidine

Description

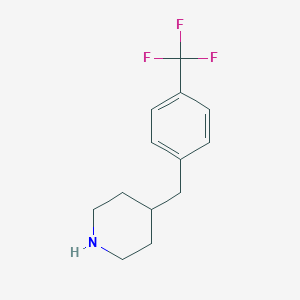

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUKFDZHIACTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 4 Trifluoromethyl Benzyl Piperidine and Analogues

Established Synthetic Pathways to the Core Structure

Established methods for the synthesis of 4-(4-(trifluoromethyl)benzyl)piperidine primarily involve multi-step sequences, reductive amination, and alkylation-based preparations. These pathways offer reliable routes to the target compound and its close analogues.

Multi-step syntheses are often employed to construct the this compound scaffold, allowing for precise control over the introduction of substituents. researchgate.netsyrris.jprsc.org These strategies typically involve the sequential formation of key bonds to build the final molecule. While specific multi-step routes to this compound are not extensively detailed in readily available literature, general and adaptable synthetic sequences for 4-substituted piperidines are well-documented. researchgate.net

A representative, albeit general, multi-step approach could involve the following key transformations:

Formation of a Piperidine (B6355638) Precursor: The synthesis might commence with a pre-existing piperidine ring functionalized for further modification, or the piperidine ring itself could be constructed during the synthesis.

Introduction of the Benzyl (B1604629) Moiety: The 4-(trifluoromethyl)benzyl group can be introduced through various carbon-carbon bond-forming reactions.

Functional Group Interconversions and Final Product Formation: Subsequent steps may involve functional group manipulations and deprotection to yield the final target molecule.

These multi-step sequences, while often longer, provide the flexibility to introduce a wide range of substituents at various positions of the piperidine ring and the benzyl moiety, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. researchgate.net

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of piperidine derivatives. researchgate.netresearchgate.netchim.it This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com

For the synthesis of this compound, two primary reductive amination strategies can be envisioned:

Reaction of 4-(Trifluoromethyl)benzaldehyde with a Piperidine Derivative: In this approach, 4-(trifluoromethyl)benzaldehyde is reacted with a suitable 4-substituted piperidine precursor.

Reaction of a Piperidone with a Benzylamine Derivative: Alternatively, a piperidone can be reacted with 4-(trifluoromethyl)benzylamine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. pearson.compurdue.edu The versatility and operational simplicity of reductive amination make it an attractive method for the synthesis of this compound and its analogues. researchgate.net

| Reactants | Reducing Agent | Product |

| 4-(Trifluoromethyl)benzaldehyde + 4-Aminopiperidine derivative | NaBH3CN or NaBH(OAc)3 | 4-(4-(Trifluoromethyl)benzylamino)piperidine derivative |

| 4-Piperidone + 4-(Trifluoromethyl)benzylamine | NaBH3CN or NaBH(OAc)3 | 1-(4-(Trifluoromethyl)benzyl)-4-aminopiperidine |

This table represents generalized reductive amination approaches and not a specific synthesis of the title compound.

Alkylation reactions provide a direct method for the formation of the C-N or C-C bond required in this compound. These preparations can be categorized into N-alkylation and C-alkylation approaches.

N-Alkylation: This involves the reaction of piperidine with a 4-(trifluoromethyl)benzyl halide, such as 4-(trifluoromethyl)benzyl chloride or bromide. echemi.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. This method is straightforward for the synthesis of N-substituted piperidines.

C-Alkylation: The introduction of the 4-(trifluoromethyl)benzyl group at the 4-position of the piperidine ring can be achieved through the alkylation of a suitable piperidine enolate or its equivalent with a 4-(trifluoromethyl)benzyl halide. Friedel-Crafts alkylation is another relevant C-alkylation method where an aromatic ring is alkylated with an alkyl halide using a strong Lewis acid catalyst. biomedres.uscerritos.edu

| Piperidine Derivative | Alkylating Agent | Base/Catalyst | Product Type |

| Piperidine | 4-(Trifluoromethyl)benzyl chloride | K2CO3 | N-alkylated |

| 4-Lithiopiperidine derivative | 4-(Trifluoromethyl)benzyl bromide | - | C-alkylated |

| Benzene | 4-(Trifluoromethyl)benzyl alcohol | Trifluoroacetic acid | Friedel-Crafts alkylation product |

This table illustrates general alkylation strategies.

Advanced Synthetic Approaches for Structural Diversity

To efficiently generate libraries of structurally diverse piperidine-based compounds for drug discovery, more advanced synthetic methodologies have been developed. These include multicomponent reactions and stereodivergent synthesis strategies.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. frontiersin.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of piperidine-based libraries. researchgate.netresearchgate.netorganic-chemistry.org

The U-4CR involves the reaction of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing a piperidone as the carbonyl component, a diverse range of 4-substituted piperidines can be synthesized. This approach allows for the rapid generation of compound libraries with multiple points of diversity, which is highly valuable for exploring the chemical space around a particular scaffold. nih.gov For instance, using a piperidone, various amines, carboxylic acids, and isocyanides can be combined to create a library of piperidine-containing peptidomimetics.

| Carbonyl Component | Amine | Carboxylic Acid | Isocyanide | Product |

| 4-Piperidone | Aniline | Acetic Acid | Benzyl isocyanide | α-Acylamino amide with piperidine core |

| 1-Boc-4-piperidone | Methylamine | Propionic Acid | tert-Butyl isocyanide | Varied α-acylamino amide with piperidine core |

This table provides examples of components that can be used in a Ugi four-component reaction to generate piperidine-based libraries.

Stereochemistry plays a crucial role in the biological activity of molecules. Stereodivergent synthesis provides access to all possible stereoisomers of a target molecule, which is essential for detailed SAR studies. The synthesis of piperidine derivatives with controlled stereochemistry is an active area of research. whiterose.ac.ukgoogle.com

One advanced approach involves the use of piperidine-2,6-dione derivatives as chiral building blocks. researchgate.netnih.gov These scaffolds can be synthesized from readily available starting materials and can be functionalized to introduce substituents with high stereocontrol. By carefully choosing reagents and reaction conditions, it is possible to direct the stereochemical outcome of the reaction, leading to the selective formation of a desired stereoisomer. While the direct stereodivergent synthesis of this compound using this method is not explicitly reported, the principles can be applied to generate chiral analogues.

Synthesis from Cyclic Precursors (e.g., Pyridines, Piperidones, Lactams)

The use of readily available cyclic precursors offers a direct and efficient pathway to substituted piperidines. Key starting materials include pyridines, piperidones, and lactams, each providing a distinct strategic advantage.

From Pyridines: The catalytic hydrogenation of substituted pyridines is one of the most direct methods for synthesizing the corresponding piperidines. nih.gov This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. For the synthesis of this compound, the precursor would be 4-(4-(trifluoromethyl)benzyl)pyridine. This precursor can be synthesized by reacting 4-cyanopyridine with a toluene derivative. wikipedia.org

The hydrogenation of the pyridine ring is challenging due to its aromatic stability and the potential for the nitrogen atom in both the starting material and the product to poison the catalyst. chemrxiv.org However, significant progress has been made using various catalytic systems under both homogeneous and heterogeneous conditions. liv.ac.uk

Heterogeneous Catalysis: Traditional methods often employ heterogeneous catalysts like Platinum(IV) oxide (PtO2), Rhodium-on-carbon (Rh/C), and Raney Nickel, but these typically require harsh conditions such as high pressures and temperatures. liv.ac.uk Bimetallic catalysts have shown enhanced activity, with some achieving 99% conversion of pyridine to piperidine under milder conditions (60°C, 70 atm H2). abo.fi

Homogeneous Catalysis: Homogeneous catalysts, such as specific iridium(III) and rhodium(I) complexes, offer greater selectivity and can operate under milder conditions. chemrxiv.orgnih.govliv.ac.uk An iridium(III)-catalyzed ionic hydrogenation has been shown to be robust and chemoselective, tolerating sensitive functional groups and allowing for the synthesis of a wide range of multi-substituted piperidines. chemrxiv.org

Electrocatalytic Hydrogenation: As an alternative to using high-pressure H2 gas, electrocatalytic hydrogenation has emerged as a sustainable method. nih.govacs.org Using a carbon-supported rhodium catalyst, pyridine can be converted quantitatively to piperidine with high current efficiency under ambient conditions. nih.govacs.org This method has been successfully applied to pyridines bearing a trifluoromethyl (CF3) group. nih.govacs.org

| Catalyst System | Precursor Type | Conditions | Yield | Selectivity | Reference |

| Iridium(III) Complex | Substituted Pyridines | Hantzsch Ester, 60-80 °C | High | High | chemrxiv.org |

| Rhodium/Carbon (Rh/C) | Pyridine | Electrochemical, Ambient | 98% | High | nih.govacs.org |

| Bimetallic Pd-Co/C | Pyridine | 60°C, 70 atm H₂ | 99% | 99% | abo.fi |

| [Cp*RhCl₂]₂/NaI | Pyridinium Salts | HCOOH-Et₃N, 40°C | High | High | liv.ac.uk |

From Piperidones: Piperidones, particularly 4-piperidones, are versatile intermediates for the synthesis of 4-substituted piperidines. dtic.mil The general strategy involves the construction of the 4-piperidone ring, followed by the introduction of the desired substituent at the C4 position and subsequent reduction of the ketone.

A common route to N-substituted-4-piperidones involves the Dieckmann condensation of diesters derived from the double Michael addition of a primary amine to two equivalents of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.milyoutube.comgoogle.com For the target molecule, one could envision a synthetic sequence starting from an N-protected 4-piperidone. The 4-(trifluoromethyl)benzyl group could be introduced via several methods, including:

Wittig Reaction: Reaction with a phosphonium ylide derived from 4-(trifluoromethyl)benzyl bromide would yield an exocyclic double bond.

Grignard/Organolithium Addition: Addition of the corresponding organometallic reagent would form a tertiary alcohol.

Subsequent dehydration of the alcohol followed by catalytic hydrogenation of the resulting double bond would furnish the final product.

From Lactams: δ-Valerolactams (or 2-piperidones) can also serve as precursors to the piperidine ring. These cyclic amides can be prepared through methods like the reductive cyclization of γ-carboalkoxynitriles. dtic.mil The lactam can then be reduced to the corresponding piperidine using powerful reducing agents like lithium aluminum hydride (LiAlH4). dtic.mil While this method effectively forms the core piperidine structure, introducing a substituent specifically at the 4-position would require additional functionalization steps, making it a less direct route compared to starting from pyridines or 4-piperidones.

Cyclization and Cycloaddition Reactions in Piperidine Formation

Building the piperidine ring from acyclic precursors through cyclization and cycloaddition reactions are powerful strategies in organic synthesis, offering high levels of control over the substitution pattern and stereochemistry.

Cyclization Reactions: Intramolecular cyclization reactions form the piperidine ring by creating one or two bonds from a linear precursor.

Nucleophilic Substitution: A classic approach involves the cyclization of 1,5-dihaloalkanes with a primary amine. dtic.mil Similarly, δ-aminoalkanols can be cyclized to form piperidines. dtic.mil

Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes provides a direct route to the piperidine ring.

Radical Cyclization: Radical-mediated cyclizations offer another pathway. For instance, α-aminoalkyl radicals can cyclize onto unactivated double bonds to form polysubstituted piperidines. mdpi.comrsc.orgnih.gov

Aza-Prins Cyclization: The Aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde, often mediated by a Lewis acid, to generate a piperidine ring. rasayanjournal.co.in This method can produce 4-halopiperidines, which are valuable intermediates for further functionalization. rasayanjournal.co.in

Cycloaddition Reactions: Cycloaddition reactions, where two or more components combine to form a cyclic adduct, are highly efficient for constructing the piperidine skeleton.

[4+2] Cycloaddition (Diels-Alder Reaction): The aza-Diels-Alder reaction, using an imine as the dienophile or a 2-azabutadiene as the diene, is a well-established method for synthesizing tetrahydropyridines, which can be readily reduced to piperidines. This powerful reaction allows for the creation of multiple stereocenters in a single step.

[3+3] Cycloaddition: This strategy involves combining two three-atom fragments to assemble the six-membered piperidine ring. One approach involves the reaction of an allylic cation equivalent with an enamine or a related nucleophile.

Dipolar Cycloaddition: Intramolecular cycloaddition of nitrones with alkenes can produce isoxazolidine-fused piperidines, which can then be reductively cleaved to yield poly-substituted piperidines. iupac.org

| Reaction Type | Precursors | Key Features | Reference |

| Aza-Diels-Alder [4+2] | Imines, Dienes | High stereocontrol, convergent | |

| [3+3] Cycloaddition | Allylic silanes, α,β-Unsaturated iminium salts | Forms two C-C bonds | |

| Intramolecular Nitrone Cycloaddition | Alkene-tethered nitrones | Forms bicyclic intermediates, good for alkaloids | iupac.org |

| Radical Cyclization | Unsaturated α-aminoalkyl precursors | Tolerates various functional groups | rsc.orgnih.gov |

| Aza-Prins Cyclization | Homoallylic amines, Aldehydes | Forms functionalized piperidines (e.g., 4-halopiperidines) | rasayanjournal.co.in |

Scale-Up and Preparative Synthesis Considerations

Transitioning a synthetic route from a laboratory scale to a larger, preparative or industrial scale introduces a new set of challenges that prioritize safety, cost-effectiveness, efficiency, and robustness. nih.gov For a compound like this compound, a scalable synthesis would likely favor routes starting from inexpensive, readily available materials.

The catalytic hydrogenation of a corresponding pyridine derivative is often an attractive option for large-scale synthesis due to its atom economy. liv.ac.uk However, key considerations include:

Catalyst Cost and Loading: Precious metal catalysts (Rh, Ir, Pd) can be expensive. Minimizing catalyst loading (e.g., to as low as 0.005 mol%) is crucial for economic viability. chemrxiv.orgliv.ac.uk Catalyst recovery and recycling are also important factors, favoring heterogeneous catalysts in many industrial processes.

Reaction Conditions: High-pressure hydrogenation requires specialized and costly equipment. Developing processes that operate under milder temperatures and pressures is highly desirable. chemrxiv.orgacs.org Electrocatalytic methods, which avoid high-pressure hydrogen gas, represent a promising avenue for safer and more sustainable large-scale production. acs.org

Purification: The final product must be isolated with high purity. For piperidines, which are basic, isolation often involves crystallization as a stable salt (e.g., hydrochloride or citrate), which facilitates purification and handling. chemrxiv.orggoogle.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Stereochemical Influences on Pharmacological Activity

The piperidine (B6355638) ring, a cornerstone of many pharmacologically active compounds, typically adopts a chair conformation to minimize steric strain. For 4-substituted piperidines like the title compound, the benzyl (B1604629) group can orient itself in either an axial or equatorial position. The equatorial conformation is generally more stable, as it avoids 1,3-diaxial interactions that would destabilize the axial conformer. This conformational preference is crucial as it dictates the spatial orientation of the pharmacophoric groups and their ability to fit into a receptor's binding pocket.

In studies of analogous indanone-benzylpiperidine inhibitors of acetylcholinesterase, conformational analyses were instrumental in defining an "active conformation." nih.gov It was determined that a specific geometry of the benzylpiperidine moiety is required for potent inhibition. nih.gov While the crystal structure of a potent inhibitor showed one conformation, calculations suggested that the postulated active conformation, though different, was of approximately equal stability. nih.gov This highlights that both the lowest energy conformation and other accessible, low-energy conformations can be biologically relevant. The stereochemistry of substituents on the piperidine ring can significantly impact activity, as the precise spatial arrangement of atoms is critical for molecular recognition at the receptor level.

Positional and Substituent Effects on Biological Efficacy

The nature and position of substituents on both the aromatic benzyl ring and the aliphatic piperidine ring are pivotal in modulating the biological efficacy of this class of compounds. These modifications influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

The trifluoromethyl (CF₃) group is a key feature of the title compound, conferring unique properties that often enhance pharmacological activity. The CF₃ group is highly electronegative and strongly electron-withdrawing, which alters the electronic distribution of the benzyl ring. It is also significantly more lipophilic and sterically larger than a methyl group, which can lead to enhanced hydrophobic interactions with a biological target. nih.gov

The position of the CF₃ group on the benzyl ring is critical. While the subject compound has the CF₃ group at the 4-position (para), isomers with this group at the 2- (ortho) or 3- (meta) positions would present different electronic and steric profiles, leading to altered binding affinities and selectivities. For instance, in a series of antimicrobial benzyloxy derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy compound showed potent activity, highlighting the influence of substitution patterns. mdpi.com Another study on mTOR inhibitors fixed the trifluoromethyl group at the 3-position of a phenyl ring while exploring other modifications. nih.gov The precise placement of the electron-withdrawing CF₃ group can influence interactions with specific amino acid residues in a binding pocket, such as hydrogen bonding or electrostatic interactions, thereby fine-tuning the compound's affinity and selectivity for its target.

| Compound | Substitution Pattern on Benzyl Moiety | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

|---|---|---|---|

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 |

| 10d | 3-(4-trifluoromethyl)-benzyloxy | 1 | 16 |

Data sourced from a study on benzyl guanidine and aminoguanidine hydrazone derivatives, illustrating the impact of substituent position on biological activity. mdpi.com

Beyond the trifluoromethyl group, other substituents on both the aromatic and piperidine rings can profoundly affect bioactivity. SAR studies on N-benzyl piperidine analogs targeting the dopamine (B1211576) transporter (DAT) have shown that modifying the benzyl moiety can significantly alter binding affinity and functional activity.

For example, introducing different 4'-alkyl, 4'-alkenyl, and 4'-alkynyl groups to the phenyl ring of the benzyl moiety produced a range of potencies. A vinyl substitution at the 4'-position resulted in the most potent compound in the series for DAT binding. nih.gov This suggests that the size, shape, and electronic nature of the substituent at this position are critical for optimal interaction with the transporter. Similarly, replacing the phenyl ring with naphthyl groups or introducing polar substituents at the 3'- and 4'-positions also modulated activity, further defining the structural requirements for high-affinity binding. nih.gov

On the piperidine ring itself, N-substitution is a common strategy for modifying pharmacological properties. For example, in a series of sigma-1 receptor ligands, N-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a highly selective compound, demonstrating that large, specific substituents on the piperidine nitrogen are well-tolerated and can confer high affinity. nih.gov

| Compound | 4'-Substituent on Benzyl Ring | DAT Binding Kᵢ (nM) |

|---|---|---|

| 1a | -H | 14.8 ± 1.2 |

| 6 | -CH=CH₂ (Vinyl) | 7.7 ± 0.5 |

| 7 | -C≡CH (Ethynyl) | 10.3 ± 0.9 |

| 5 | -CH₂CH₃ (Ethyl) | 11.3 ± 1.1 |

Data adapted from a study on substituted N-benzyl analogues of a DAT specific compound. nih.gov

Piperidine Ring Modifications and Their Pharmacological Implications

Modification of the central piperidine ring is a key strategy in drug design to alter a molecule's physicochemical properties and pharmacological profile. This often involves bioisosteric replacement, where the piperidine ring is substituted with another group that retains similar steric and electronic properties, while potentially improving aspects like metabolic stability, solubility, or basicity.

Common bioisosteres for the piperidine ring include piperazine (B1678402), morpholine, and various spirocyclic systems. For instance, replacing a piperazine with a piperidine ring can sometimes improve metabolic stability. cambridgemedchemconsulting.com More recently, novel bioisosteres such as azaspiro[3.3]heptanes have been explored. cambridgemedchemconsulting.comresearchgate.net These rigid scaffolds can mimic the three-dimensional structure of piperidine while offering different exit vectors for substituents and potentially altered pharmacokinetic profiles. cambridgemedchemconsulting.com

A comparative study of model compounds showed that replacing a piperidine ring with 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane resulted in lower lipophilicity (logD) and reduced aqueous solubility. researchgate.net Interestingly, the 1-azaspiro[3.3]heptane analog demonstrated greater metabolic stability in human liver microsomes compared to the 2-azaspiro[3.3]heptane version. researchgate.net When this bioisosteric replacement was applied to the drug Bupivacaine, the 1-azaspiro[3.3]heptane analog retained significant anesthetic activity, confirming its viability as a piperidine mimic. researchgate.net Spiropiperidine derivatives have also shown promise in various therapeutic areas, including as antileishmanial and anticancer agents, with the rigid spirocyclic structure enhancing interactions with enzymatic targets. bepls.comtandfonline.comnih.gov

| Compound Scaffold | Aqueous Solubility (µM) | Lipophilicity (logD 7.4) | Metabolic Half-life t₁/₂ (min) |

|---|---|---|---|

| Piperidine (amide derivative) | 136 | 1.6 | - |

| 2-Azaspiro[3.3]heptane (amide derivative) | 12 | 1.2 | 31 |

| 1-Azaspiro[3.3]heptane (amide derivative) | 13 | 1.0 | 52 |

Data adapted from a study validating 1-azaspiro[3.3]heptane as a piperidine bioisostere. researchgate.net

Receptor Binding and Molecular Interaction Studies

Investigation of Specific Biological Targets

The 4-benzylpiperidine scaffold is a core component of molecules designed to interact with monoamine transporters. Structure-activity relationship (SAR) studies on a series of N-benzylpiperidine analogues have revealed that the nature of the substituent on the benzyl (B1604629) group is a critical determinant of binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Research indicates that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl moiety, such as the trifluoromethyl group, is beneficial for binding to the DAT. nih.gov This has led to the identification of analogues with high affinity for the DAT, demonstrating significant selectivity over both the SERT and NET. nih.gov For instance, some analogues exhibit up to 500-fold selectivity for DAT over SERT and approximately 170-fold selectivity over NET in binding and uptake inhibition assays. nih.gov

Studies on related 4-benzylpiperidine carboxamides have further elucidated the structural requirements for transporter selectivity. The substituents on the aromatic ring play a crucial role, with certain groups determining selectivity towards SERT versus DAT. nih.govkoreascience.kr Docking simulations suggest that these ligands occupy a binding pocket spanning transmembrane domains (TM) 1, 3, and 6 of the transporters. nih.govkoreascience.kr The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin. wikipedia.org

Table 1: Selectivity Profile of N-Benzylpiperidine Analogues at Monoamine Transporters

| Target | Binding/Activity | Selectivity Profile |

|---|---|---|

| Dopamine Transporter (DAT) | High affinity, particularly with electron-withdrawing groups at the 4-position of the benzyl ring. nih.gov | Up to 170-fold selectivity over NET and 500-fold over SERT. nih.gov |

| Norepinephrine Transporter (NET) | Lower affinity compared to DAT for analogues with 4-position electron-withdrawing groups. nih.gov | - |

| Serotonin Transporter (SERT) | Significantly lower affinity compared to DAT for analogues with 4-position electron-withdrawing groups. nih.gov | - |

The (trifluoromethyl)benzyl)piperidine moiety is a key structural feature in the development of selective allosteric modulators for muscarinic acetylcholine receptors. Notably, this scaffold is incorporated in ML380, a compound identified as a potent and novel positive allosteric modulator (PAM) of the M5 receptor. nih.govnih.gov While ML380 is a more complex derivative, its activity highlights the potential of the core structure to interact with an allosteric site on the M5 receptor. nih.gov In functional assays, M5 PAMs can enhance the potency of endogenous agonists like acetylcholine and increase the maximal response to partial agonists. nih.gov

The piperidine (B6355638) scaffold is a common feature in ligands targeting sigma receptors. Research has explored the divergence of activity for certain piperidine-based compounds from dopamine receptors to sigma receptors. chemrxiv.org Starting from scaffolds with known dopamine D4 receptor activity, modifications have led to the identification of potent sigma-1 (σ1) modulators. chemrxiv.org SAR studies have been conducted to delineate the key structural components that drive this shift in receptor preference from D4 to σ1. chemrxiv.org In some cases, dual-profile ligands have been identified, such as 4-benzyltriazolylpiperidine derivatives that exhibit affinity for both D4 and σ1 receptors. mdpi.com

Table 2: Receptor Profile of Piperidine Scaffolds at Dopamine D4 vs. Sigma-1 Receptors

| Scaffold | Primary Target | Secondary Target/Divergence | Key Finding |

|---|---|---|---|

| 4-Benzylpiperidine | Dopamine D4 Receptor mdpi.com | Sigma-1 Receptor chemrxiv.org | Structural modifications can shift selectivity from D4 to σ1 receptors. chemrxiv.org |

| 4-Benzyltriazolylpiperidine | Dual D4/σ1 Affinity mdpi.com | Demonstrates the potential for single molecules based on this scaffold to interact with multiple targets. mdpi.com |

Investigations into 4-substituted piperidine compounds have also extended to the opioid receptor family. A series of molecules incorporating a 4-benzylpiperidine-like structure have been evaluated for their binding affinity at mu (µ) and delta (δ) opioid receptors. nih.gov While direct binding data for 4-(4-(trifluoromethyl)benzyl)piperidine itself is limited in the provided context, the exploration of structurally related analogues suggests that this chemical class has the potential to interact with opioid receptors. nih.gov The nature of the substituents on both the piperidine nitrogen and the aromatic ring are key factors in modulating receptor affinity and functional activity.

The 4-benzylpiperidine framework is a prominent scaffold in the discovery of ligands for D2-like dopamine receptors (D2, D3, and D4). Research has led to the development of potent and selective antagonists for the dopamine D4 receptor based on 4-benzyloxypiperidine and related structures. mdpi.comnih.gov SAR studies have identified key derivatives with high D4 affinity and selectivity over other dopamine receptor subtypes. mdpi.com

Furthermore, some 4-benzylpiperidine carboxamides that inhibit dopamine reuptake have been shown to functionally influence dopamine D2 receptor (D2R) signaling. For example, pretreatment with a DAT-inhibiting compound from this class was found to block DAT-induced inhibition of D2R endocytosis, suggesting a downstream functional consequence of transporter binding on receptor dynamics. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs)

Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of this compound derivatives are crucial for their potential therapeutic applications. While a comprehensive profile for the exact compound is not available, studies on related structures provide valuable insights.

For example, a series of benzyloxy piperidine-based compounds have been evaluated as dopamine D4 receptor antagonists. In this series, a compound with a 3-trifluoromethyl substitution on the benzyl ring (9c) exhibited a Kᵢ of 166 nM nih.gov. This demonstrates that the trifluoromethyl-benzylpiperidine core can bind with high affinity to specific G protein-coupled receptors (GPCRs).

The selectivity of piperidine-containing compounds can be significant. Studies on 4-benzylpiperidine carboxamides have shown that structural modifications can shift their selectivity between serotonin, norepinephrine, and dopamine transporters nih.gov. For instance, the nature of the aromatic ring substituents plays a critical role in determining selectivity for the serotonin transporter (SERT) versus the dopamine transporter (DAT) nih.gov. Similarly, various 1,3,5-triazine-methylpiperazine derivatives have shown significant selectivity for the 5-HT6 serotonin receptor over other serotonin and dopamine receptor subtypes researchgate.net. Phenylpiperazine-hydantoin derivatives have also been studied for their activity at α1-adrenergic and serotonin receptors, highlighting the tunable selectivity of this chemical class mdpi.com.

The following interactive table presents binding affinity data for a selection of benzylpiperidine derivatives at various receptors to illustrate the potential affinity range of this chemical class.

| Compound/Derivative Class | Target | Binding Affinity (Kᵢ or IC₅₀) |

| 3-(Trifluoromethyl)benzyloxy piperidine (9c) | Dopamine D4 Receptor | 166 nM (Kᵢ) nih.gov |

| Benzylpiperidine MAGL Inhibitor (Cpd 7) | Monoacylglycerol Lipase (B570770) | 133.9 nM (IC₅₀) nih.gov |

| Phenylpiperidine-type GSM (GSM-1) | Gamma-Secretase (Aβ42 reduction) | 348 nM (IC₅₀) nih.gov |

| 2-(phenyl)-5-(trifluoromethyl)benzo[d]thiazole (1b) | Tyrosinase | 0.2 µM (IC₅₀) mdpi.com |

Note: The data in this table is for illustrative purposes and represents values for related benzylpiperidine derivatives, not this compound itself, for which specific data is not available in the cited literature.

Mechanisms of Allosteric Modulation and Orthosteric Binding

The interaction of ligands with receptors can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site wikipedia.org.

Orthosteric Binding

Orthosteric ligands directly compete with the endogenous agonist for the same binding site researchgate.net. For many of the enzyme and receptor interactions discussed, such as the competitive inhibition of tyrosinase, the binding is likely orthosteric. In this mechanism, the inhibitor physically blocks the active site, preventing the substrate from binding.

Allosteric Modulation

Allosteric modulators bind to a site topographically distinct from the orthosteric site, inducing a conformational change in the receptor that alters the binding or efficacy of the orthosteric ligand wikipedia.orgnih.gov. This can result in either positive allosteric modulation (PAM), which enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM), which reduces it nih.govnih.gov.

The action of phenylpiperidine-type compounds as γ-secretase modulators is a clear example of allosterism nih.gov. By binding to the transmembrane domain of PS1, these compounds allosterically modify the enzyme's conformation, thereby altering its processivity without directly inhibiting the catalytic site nih.gov. This mechanism is considered a promising therapeutic strategy as it may avoid the side effects associated with complete inhibition of the enzyme nih.gov. Allosteric modulation is advantageous as it preserves the temporal and spatial aspects of endogenous neurotransmission and can offer greater receptor subtype selectivity wikipedia.org.

Some molecules, known as bitopic ligands, can simultaneously interact with both the orthosteric and an allosteric site, often leading to unique pharmacological profiles researchgate.net. While there is no direct evidence for this compound acting as a bitopic ligand, this remains a possible mechanism of action for this class of compounds at certain receptors.

Computational Chemistry and in Silico Methodologies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mechanism and affinity of compounds like 4-(4-(trifluoromethyl)benzyl)piperidine derivatives.

Studies on N-benzylpiperidine derivatives have frequently employed molecular docking to elucidate their interaction with various biological targets. For instance, in the design of inhibitors for acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, docking simulations have shown that N-benzylpiperidine moieties can form favorable complexes within the enzyme's active site. nih.gov The trifluoromethyl group on the benzyl (B1604629) ring often participates in specific hydrophobic or halogen bond interactions, enhancing binding affinity. The piperidine (B6355638) nitrogen, depending on its protonation state, can form crucial hydrogen bonds or ionic interactions with key residues like aspartate or glutamate (B1630785) in the active site.

Similarly, docking studies of benzylpiperidine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors have predicted their binding mode within the MAGL active site, corroborating experimental inhibition data. unisi.it These simulations reveal key interactions, such as hydrogen bonds with serine residues in the catalytic triad (B1167595) and hydrophobic interactions within the binding pocket, which are critical for inhibitory activity.

The table below summarizes representative findings from molecular docking studies on related N-benzylpiperidine derivatives, illustrating the types of interactions observed.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | Trp86, Tyr341 | π-π stacking, Hydrophobic | nih.govresearchgate.net |

| Butyrylcholinesterase (BuChE) | Trp82, Phe329 | π-π stacking, Hydrophobic | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Ser122, Cys201 | Hydrogen Bonding, Covalent | unisi.it |

| HIV-1 Reverse Transcriptase | Tyr181, Tyr188 | Hydrophobic, π-π stacking | nih.gov |

This table is illustrative and based on findings for the broader class of N-benzylpiperidine derivatives.

Molecular Dynamics Simulations to Elucidate Binding Modes and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding.

For N-benzylpiperidine derivatives, MD simulations have been used to confirm the stability of their docked poses within the active sites of enzymes like AChE and BuChE. nih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the simulation period suggests that the ligand remains securely bound in its predicted conformation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperidine derivatives, QSAR models have been developed to predict various activities, including toxicity against Aedes aegypti and inhibitory activity against enzymes. nih.govnih.gov

In a typical QSAR study, molecular descriptors, which are numerical representations of chemical information, are calculated for a set of compounds with known activities. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates the descriptors with the biological activity.

The predictive power of a QSAR model is evaluated using various statistical parameters, as shown in the table below. nih.govnih.gov

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² or Q²LOO (Cross-validation Coefficient) | Measures the internal predictive ability of the model (Leave-One-Out). | > 0.5 |

| r²_pred (External Validation Coefficient) | Measures the predictive ability of the model for an external test set. | > 0.6 |

A robust and validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov

To enhance the predictive power of QSAR models, quantum chemical descriptors are often employed. These descriptors are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of a molecule. researchgate.net

For compounds containing electronically sensitive groups like the trifluoromethyl group, quantum chemical descriptors are particularly valuable. Common descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): Indicates the chemical reactivity and stability of the molecule. researchgate.net

Electrophilicity Index (ω): A global reactivity descriptor that quantifies the energy lowering of a molecule when it accepts electrons. researchgate.net

The inclusion of these descriptors in QSAR models for piperidine and related derivatives has been shown to improve the correlation between structure and activity, providing deeper insights into the electronic requirements for biological action. researchgate.netucsb.edu

Virtual Screening and Ligand-Based Design for Novel Compound Identification

Virtual screening (VS) is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comdovepress.com The this compound scaffold can be identified through such campaigns or serve as a query for identifying novel compounds.

Structure-Based Virtual Screening (SBVS): In SBVS, compounds from a database are docked into the 3D structure of a target protein. scispace.com They are then scored and ranked based on their predicted binding affinity. This approach is powerful when the crystal structure of the target is known. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, LBVS methods are used. numberanalytics.com These methods rely on the knowledge of other molecules that bind to the target. Techniques include pharmacophore modeling, where the essential 3D arrangement of functional groups required for activity is defined, and shape similarity searching. researchgate.net A compound like this compound, if known to be active, can be used to build a pharmacophore model or as a query to find other molecules with similar shapes and chemical features.

The hits identified from virtual screening serve as starting points for further optimization, often using the initial hit as a template for designing new, more potent analogs. numberanalytics.com

In Silico Prediction of Biological Activity Spectra and Potential Targets

In the early stages of drug discovery, it is beneficial to predict the potential biological activities and targets of a compound. In silico tools can generate a "biological activity spectrum," which is a list of potential pharmacological effects and mechanisms of action.

Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org SwissTargetPrediction identifies the most probable protein targets of a small molecule by comparing it to a library of known active compounds. clinmedkaz.org PASS predicts a wide range of biological activities (e.g., anti-inflammatory, anti-cancer, neuroprotective) based on the structural formula of the compound. clinmedkaz.orgclinmedkaz.org

For new piperidine derivatives, these tools can predict interactions with various enzymes, receptors, and ion channels, suggesting potential therapeutic applications. clinmedkaz.org For example, predictions might indicate activity as a kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or an enzyme inhibitor. nih.gov These predictions help to guide further preclinical research and prioritize compounds for specific therapeutic areas. clinmedkaz.orgclinmedkaz.org

Preclinical Pharmacological Research and Efficacy Assessment

In Vitro Pharmacological Evaluation

Cellular assays are crucial for determining whether a compound like 4-(4-(Trifluoromethyl)benzyl)piperidine can interact with its intended molecular target within the complex environment of a living cell. discoverx.com These assays confirm that a compound is cell-penetrant and engages a specific target, which is a critical step in validating its mechanism of action. discoverx.com Methods such as the Cellular Thermal Shift Assay (CETSA) are employed to verify and quantify the binding of small molecules to their target proteins in cells. nih.govresearchgate.net CETSA operates on the principle that a protein's thermal stability changes upon ligand binding, a shift that can be measured to confirm target engagement. nih.gov

The functional consequences of target engagement are subsequently explored in functional activity assays. For instance, research on structurally related N-benzyl piperidines has demonstrated specific functional outcomes. One analogue, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of the human serotonin (B10506) transporter (hSERT). researchgate.netnih.gov This particular compound showed minimal affinity for direct binding to the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET), but it was able to modulate the function of hSERT, showcasing a more complex interaction than simple competitive binding. researchgate.netnih.gov Such studies are vital for understanding the nuanced pharmacological profile of a compound beyond simple target affinity.

Enzyme inhibition studies are conducted to determine the potency and mechanism by which a compound interferes with an enzyme's activity. Key parameters derived from these studies include the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibitor constant (Ki), which indicates the binding affinity of the inhibitor to the enzyme. ucl.ac.uksigmaaldrich.com The mechanism of inhibition—whether it is competitive, non-competitive, or uncompetitive—is elucidated by analyzing reaction rates at various substrate and inhibitor concentrations, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org

While specific kinetic data for this compound is not detailed in the provided sources, studies on analogous structures provide insight into the potential enzymatic interactions of this class of compounds. For example, various piperazine (B1678402) and piperidine (B6355638) derivatives have been evaluated as enzyme inhibitors. Research on certain benzamide (B126) derivatives containing a piperazine moiety has identified potent inhibitors of butyrylcholinesterase, with IC50 values in the sub-micromolar range. hilarispublisher.com Similarly, competitive inhibitors of tyrosinase featuring a 4-fluorobenzylpiperazine structure have been discovered, with one of the most active compounds showing an IC50 value of 0.18 µM. nih.gov

Table 1: Enzyme Inhibition Data for Structurally Related Piperidine/Piperazine Analogs

| Compound Class | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase | 0.82 ± 0.001 | Not Specified | hilarispublisher.com |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 | Competitive | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate typical findings from enzyme inhibition assays.

The potential of piperidine derivatives as therapeutic agents extends to infectious diseases. The trifluoromethyl-piperidine scaffold has been incorporated into novel compounds designed as antiviral agents. mdpi.com In vitro assessments determine the concentration of a compound required to inhibit viral replication, typically reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). nih.gov

Derivatives of N-benzyl piperidine have been identified as potent fusion inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.govresearchgate.net Mechanistic studies suggest these compounds interact with the hemagglutinin (HA) fusion peptide, preventing the virus from entering host cells. nih.govresearchgate.net Furthermore, a series of isatin (B1672199) derivatives incorporating a 3-(trifluoromethyl)piperidin-1-yl)sulfonyl moiety demonstrated highly potent antiviral activity against influenza H1N1, herpes simplex virus-1 (HSV-1), and coxsackievirus B3 (COX-B3), with IC50 values in the low nanomolar range. mdpi.com

In the realm of antimicrobial research, piperidine derivatives have been screened for activity against various bacterial and fungal strains. nih.govbiointerfaceresearch.com Efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov Studies on N-(trifluoromethyl)phenyl substituted pyrazoles, for example, have yielded compounds that are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov

Table 2: In Vitro Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

| Compound | Target Virus | IC50 (µM) | Source |

|---|---|---|---|

| Compound 9 * | Influenza H1N1 | 0.0027 | mdpi.com |

| Compound 6b * | Influenza H1N1 | 0.0051 | mdpi.com |

| Compound 5 * | HSV-1 | 0.0022 | mdpi.com |

| Compound 4 * | COX-B3 | 0.0092 | mdpi.com |

Compounds are isatin derivatives containing a trifluoromethyl-piperidine moiety. mdpi.com This data exemplifies the potential potency of this chemical class.

The antiproliferative potential of this compound and related compounds is evaluated against various cancer cell lines. These studies measure the concentration of a compound required to inhibit cell growth by 50% (IC50) or the cytotoxic concentration that kills 50% of the cells (CC50). nih.gov The inclusion of a trifluoromethyl group in a molecule can often improve its pharmacological properties, including bioavailability, making such compounds of interest in anticancer research. nih.gov

Research into related structures has shown significant cytotoxic effects. For instance, a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was tested against a panel of human cancer cell lines, revealing potent antiproliferative activity. nih.gov The prostate cancer cell line DU145 was found to be particularly sensitive to these compounds. nih.gov Similarly, studies on other piperidine-containing molecules, such as 3,5-bis(benzylidene)piperidin-4-ones, have demonstrated selective toxicity toward malignant cells over normal cell lines, a highly desirable characteristic for a potential anticancer agent. researchgate.net The antiproliferative activity of pyrimidine (B1678525) derivatives bearing a piperidine moiety has also been assessed in melanoma and colon cancer cell lines. nih.gov

Table 3: Antiproliferative Activity (IC50 in µM) of 7-chloro-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione Analogs in Human Cancer Cell Lines

| Compound | A375 (Melanoma) | C32 (Amelanotic Melanoma) | DU145 (Prostate Carcinoma) | MCF-7/WT (Breast Adenocarcinoma) |

|---|---|---|---|---|

| 3a | 22.08 ± 0.81 | 10.37 ± 1.25 | 11.23 ± 0.99 | 36.67 ± 1.03 |

| 3b | 10.23 ± 0.98 | 10.01 ± 0.97 | 8.87 ± 0.88 | 15.23 ± 0.99 |

| 3c | 19.87 ± 0.99 | 10.98 ± 0.98 | 10.03 ± 1.01 | 24.56 ± 1.02 |

Source: nih.gov. This table shows data for related trifluoromethyl-containing heterocyclic compounds to illustrate findings from cytotoxicity studies.

In Vivo Pharmacological Evaluation in Disease Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. nih.gov Preclinical in vivo studies in animal models are essential to quantify the extent of CNS penetration and distribution. Key metrics include the percentage of the injected dose (%ID) that reaches the brain and the brain-to-plasma concentration ratio (Kp or Kp,uu for unbound drug). nih.govmdpi.com

While specific in vivo CNS distribution data for this compound is not available in the cited literature, studies on analogous piperidine derivatives confirm that this scaffold can be engineered for brain penetration. For example, a radiolabeled piperidine derivative, [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, exhibited high brain uptake in rats, with 2.47% of the injected dose present in the brain at 20 minutes post-injection. nih.gov Another study on benzyloxy piperidine derivatives identified compounds that were brain penetrant, with one achieving a brain-to-plasma ratio (Kp) of 2.9. nih.gov Furthermore, research on 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, confirmed its ability to readily pass through the BBB in rats using in vivo microdialysis. nih.gov These findings collectively suggest that benzylpiperidine structures are viable scaffolds for developing CNS-active agents.

Efficacy Studies in Relevant Animal Models

Comprehensive searches of publicly available scientific literature and research databases did not yield specific preclinical efficacy studies conducted on the compound this compound in relevant animal models. Consequently, no data tables or detailed research findings on its in vivo efficacy can be provided at this time.

Further research and preclinical development would be necessary to determine the efficacy of this compound in animal models for any potential therapeutic indication. Such studies would involve administering the compound to animals with induced or naturally occurring diseases and evaluating its effects on relevant biological markers and clinical outcomes.

Medicinal Chemistry Applications and Drug Discovery Endeavors

Lead Compound Identification and Optimization Strategies

The journey from an initial active compound, or "hit," to a viable drug candidate involves rigorous optimization. The 4-(4-(trifluoromethyl)benzyl)piperidine structure and its derivatives are frequently subjected to these processes to enhance their therapeutic potential.

The hit-to-lead (H2L) process is a critical phase in early drug discovery that aims to refine initial screening hits into more potent and selective "lead" compounds with improved drug-like properties. drugtargetreview.comupmbiomedicals.com This phase involves establishing a clear understanding of the structure-activity relationships (SAR) for a series of related compounds. oncodesign-services.com For scaffolds like this compound, initial hits identified from high-throughput screening are grouped by chemical similarity and ranked based on potency and other key attributes. upmbiomedicals.com

Medicinal chemists then systematically modify the hit structure to improve efficacy, selectivity, and pharmacokinetic properties. oncodesign-services.com This iterative cycle of designing, making, testing, and analyzing new analogues allows researchers to eliminate compounds with undesirable characteristics and focus on the most promising series. drugtargetreview.comoncodesign-services.com For instance, an optimization campaign involving a pyrazinylpiperazine series focused on modifying a benzoyl fragment to improve activity against Leishmania parasites, ultimately identifying a dihydroxyl derivative as an early lead. nih.gov This strategic approach ensures that the selected lead compounds have a solid foundation for the more intensive lead optimization phase that follows. upmbiomedicals.com

Structure-based drug design (SBDD) is a rational approach that utilizes the three-dimensional structure of a biological target to design effective inhibitors. cutm.ac.incrystaledges.org This methodology is particularly powerful for optimizing compounds containing the N-benzylpiperidine core. By understanding the molecular interactions between a ligand and its target protein, often determined through X-ray crystallography, chemists can design superior compounds with enhanced binding affinity and specificity. crystaledges.org

This approach was successfully applied in the rational design of new N-benzyl-piperidine derivatives as potential multitarget agents for Alzheimer's disease. nih.gov Starting from the chemical structure of the known acetylcholinesterase (AChE) inhibitor donepezil, researchers rationally modified the N-benzylpiperidine core to create analogues that could also inhibit butyrylcholinesterase (BuChE). nih.gov Computational tools played a key role in this process:

ADMET Predictions: In silico models predicted that the designed analogues would be orally bioavailable and could cross the blood-brain barrier. nih.gov

Molecular Docking and Dynamics: These simulations indicated the formation of stable, favorable complexes between the designed compounds and both AChE and BuChE, guiding the selection of the most promising candidates for synthesis. nih.gov

This integration of computational modeling with chemical synthesis exemplifies a modern SBDD initiative, accelerating the development of optimized lead compounds. nih.gov

The synthesis of analogues is fundamental to exploring the SAR and improving the pharmacological profile of a lead compound. By systematically altering parts of the molecular structure, researchers can fine-tune its interaction with biological targets. A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl)piperidines were synthesized to investigate their affinity and selectivity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net

In this study, substituents were placed at the ortho and meta positions of the N-benzyl ring. The results showed that these modifications led to a broad range of SERT/DAT selectivity ratios, with several compounds displaying low nanomolar affinity for DAT while having minimal affinity for NET. nih.govresearchgate.net One specific analogue, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of the serotonin transporter, a distinct mechanism of action. nih.govresearchgate.net Such synthetic campaigns provide crucial data that link specific structural changes to pharmacological outcomes, guiding further optimization efforts.

| Compound | Target | Affinity/Activity |

|---|---|---|

| Substituted N-benzyl piperidines | DAT | Several compounds showed affinity in the low nanomolar range. nih.gov |

| Substituted N-benzyl piperidines | SERT/DAT Selectivity | A broad range of selectivity ratios was observed. nih.gov |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | hSERT | Acts as an allosteric modulator. nih.govresearchgate.net |

Therapeutic Area Exploration for Clinical Application

Derivatives of this compound are being investigated for their potential in treating a wide range of diseases, from central nervous system disorders to infectious diseases.

The N-benzylpiperidine scaffold is a key component in the development of drugs for complex neurological conditions like Alzheimer's disease. The multifaceted nature of this disease necessitates the development of multitarget-directed ligands. nih.gov Researchers have designed N-benzylpiperidine derivatives that simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's. nih.govacs.org One study identified a derivative, compound 4a , as the most potent dual inhibitor in its series, corroborating in silico predictions. nih.gov

Further research has yielded molecular hybrids incorporating the N-benzylpiperidine moiety that also inhibit BACE-1 and prevent amyloid-beta (Aβ) aggregation, two other key pathological hallmarks of Alzheimer's. acs.org In a separate approach, novel 4-(arylethynyl)piperidine derivatives were developed as highly potent inhibitors of O-GlcNAcase (OGA), an enzyme whose inhibition is a potential strategy for reducing tau protein phosphorylation. nih.gov The lead compound from this series, 81 , not only showed significant enzymatic and cellular potency but also demonstrated an ability to improve cognitive impairment in an animal model of the disease. nih.gov

In the context of depression and anxiety, aralkyl piperidine derivatives have been synthesized and evaluated for their ability to inhibit serotonin reuptake while also binding to 5-HT1A and 5-HT7 receptors. nih.gov One compound, 19a , exhibited high affinity for both receptors coupled with potent serotonin reuptake inhibition and demonstrated a significant antidepressant-like effect in animal models. nih.gov

| Compound/Derivative Series | Target(s) | In Vitro Activity | Therapeutic Area |

|---|---|---|---|

| N-benzyl-piperidine derivative (4a) | AChE / BuChE | IC50 = 2.08 µM (AChE) / IC50 = 7.41 µM (BuChE) nih.gov | Alzheimer's Disease |

| N-(1-Benzylpiperidin-4-yl) hybrid (SD-6) | hAChE, hBChE, hBACE-1, Aβ aggregation | Multifunctional inhibitory profile acs.org | Alzheimer's Disease |

| 4-(arylethynyl)piperidine derivative (81) | O-GlcNAcase (OGA) | IC50 = 4.93 nM nih.gov | Alzheimer's Disease |

| Aralkyl piperidine derivative (19a) | SERT / 5-HT1A / 5-HT7 | IC50 = 14 nM (SERT) / Ki = 12 nM (5-HT1A) / Ki = 3.2 nM (5-HT7) nih.gov | Depression |

The therapeutic potential of the this compound scaffold extends to infectious diseases. In virology, a class of N-benzyl-4,4-disubstituted piperidines has been identified as potent fusion inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.gov These compounds are believed to exert their antiviral effect through a novel mechanism involving interaction with the hemagglutinin (HA) fusion peptide, which is essential for the virus to enter host cells. nih.govresearchgate.net This discovery presents a new avenue for the development of anti-influenza drugs that target viral entry. nih.gov

In the field of bacteriology, there is an urgent need for new drugs to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, particularly due to the rise of drug-resistant strains. nih.govnih.gov Phenotypic, whole-cell screening approaches are often used to identify compounds that inhibit bacterial growth, which are then advanced through medicinal chemistry. newtbdrugs.org N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues, which contain a related N-benzylpiperidine core, were identified as having bactericidal efficacy against Mtb. researchgate.net The target of these compounds was identified as MmpL3, a transporter essential for building the mycobacterial cell wall, making it a promising target for new anti-tubercular agents. researchgate.net The trifluoromethyl group, a key feature of the parent compound, is often incorporated into molecules designed for anti-tuberculosis activity. nih.govnih.gov

Oncology and Cancer Therapeutics

The foundational structure of this compound is a key feature in the design of novel therapeutic agents for oncology. The incorporation of the trifluoromethyl group onto the benzyl (B1604629) ring is a strategic choice in medicinal chemistry, often enhancing properties like metabolic stability and the ability of a molecule to penetrate cells. While research may not focus on the specific parent compound, numerous derivatives incorporating the trifluoromethyl-benzyl-piperidine core have demonstrated significant potential in cancer therapy.

Studies have revealed that derivatives of this structure can exhibit potent antiproliferative effects against various cancer cell lines. nih.gov For example, compounds containing sulfonamide and trifluoromethyl groups have shown significant cytotoxicity against cancer cells. Modifications to the piperidine structure, in conjunction with the trifluoromethylbenzyl moiety, have led to enhanced anticancer properties through mechanisms that include the induction of apoptosis (programmed cell death) and the inhibition of key oncogenic pathways, such as the EGFR and KRAS signaling pathways.

In the context of pancreatic cancer, which is known for its high mortality rate, synthetic curcuminoid analogs featuring a piperidin-4-one core and a 4-trifluoromethylbenzylidene moiety have been investigated. nih.govnih.gov Research comparing different substituents found that the trifluoromethyl group was superior to other groups, such as the pentafluorosulfanyl substituent, in terms of antiproliferative activity against pancreatic cancer cells. nih.gov These active compounds are believed to exert their effects by targeting critical cellular pathways, such as the STAT3 signaling pathway, which is a known target of curcumin (B1669340) and its analogs in pancreatic cancer. nih.gov

Furthermore, related structures like arylpiperazines bearing trifluoromethyl substituents have demonstrated notable cytotoxic activity across several cancer cell lines, including lung, cervical, breast, and gastric carcinoma. nih.gov The trifluoromethylphenyl group is also a component of potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation that is often hyperactivated in cancer. nih.govnih.gov These findings underscore the importance of the trifluoromethylphenylpiperidine scaffold as a promising framework for the development of new anticancer drugs.

| Derivative Class | Cancer Type | Mechanism of Action |

| Benzenesulfonamide Derivatives | General | Apoptosis induction, Inhibition of EGFR and KRAS pathways |

| Piperidin-4-one Curcuminoids | Pancreatic Cancer | Antiproliferative, Inhibition of STAT3 pathway nih.gov |

| Arylpiperazine Derivatives | Lung, Cervical, Breast, Gastric | Cytotoxic activity nih.gov |

| Benzonaphthyridinone Inhibitors | General | Inhibition of mTOR pathway nih.gov |

Agrochemistry Applications

In the field of agrochemistry, this compound hydrochloride is recognized for its utility in agrochemical formulations. chemimpex.com Its primary role is to enhance the efficacy of the main active ingredients in products such as pesticides. chemimpex.com The unique chemical properties conferred by the trifluoromethyl group, such as increased lipophilicity (the ability to dissolve in fats, oils, and lipids), allow for improved absorption and retention of the active compounds within biological systems. chemimpex.com This enhancement can lead to more effective and potentially longer-lasting pest control.

The trifluoromethyl group is a common feature in modern agrochemicals, with a significant percentage of recently launched pesticides containing fluorine. nih.gov This structural motif is found in a variety of pesticides, including herbicides, insecticides, and fungicides, where it contributes to their biological activity. nih.govresearchgate.net The trifluoromethyl-aromatic structure, as seen in this compound, is therefore a valuable component in the design of new and improved agricultural products. chemimpex.comresearchgate.net The compound serves as a versatile building block or intermediate, whose properties are leveraged to create more efficient formulations for crop protection. chemimpex.com

| Application Area | Function of this compound | Key Benefit |

| Agrochemical Formulations | Enhances efficacy of active ingredients chemimpex.com | Improved absorption and retention in biological systems chemimpex.com |

| Pesticide Development | Serves as a building block or intermediate chemimpex.com | Leverages the proven benefits of the trifluoromethyl group for biological activity nih.govresearchgate.net |

Development as Chemical Probes and Research Tools

The this compound scaffold is not only a precursor for potential therapeutics but also serves as a valuable platform for the creation of chemical probes and research tools. chemimpex.comnih.govresearchgate.net These tools are essential for investigating complex biological systems and elucidating the mechanisms of disease. The compound itself is utilized in studies of neurotransmitter systems to help researchers understand their roles in functions like mood regulation and cognition. chemimpex.com It also acts as a standard reference material in analytical chemistry, aiding in the calibration of instruments for detecting similar compounds. chemimpex.com

Derivatives of this structure have been synthesized to act as highly specific pharmacological tools. For instance, a derivative, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was developed as an allosteric modulator of the serotonin transporter (SERT). nih.govresearchgate.net Such a compound, which modulates the transporter's activity at a site other than the primary binding site, is invaluable for studying the pharmacological mechanisms relevant to stimulant abuse and for developing potential pharmacotherapeutic agents. nih.govresearchgate.net

The piperidine ring is a common structural motif in molecules designed to interact with biological targets. nih.gov Its presence in the this compound structure makes it a useful building block for synthesizing chemical probes. chemimpex.com Researchers have used related spiropiperidine structures to develop fluorescent ligands for studying sigma (σ) receptors, which are implicated in cancer and neurological diseases. nih.gov This highlights the adaptability of the piperidine framework for creating sophisticated tools for fluorescence-based research techniques like confocal microscopy. nih.gov The stability and reactivity profile of the compound make it suitable for various chemical transformations, enabling the creation of complex molecular architectures for innovative research. chemimpex.com

| Research Area | Application of the Compound/Derivative | Purpose |

| Neurotransmitter Research | Used in studies of neurotransmitter systems chemimpex.com | To understand mood regulation and cognitive function chemimpex.com |

| Serotonin Transporter Studies | Derivative acts as an allosteric modulator of SERT nih.govresearchgate.net | To investigate mechanisms of stimulant abuse and develop new pharmacotherapies nih.govresearchgate.net |

| Sigma Receptor Research | Piperidine scaffold used to build fluorescent probes nih.gov | To enable the study of σ₂ receptors in cancer and Alzheimer's via fluorescence microscopy nih.gov |

| Analytical Chemistry | Used as a standard reference material chemimpex.com | To aid in the calibration of analytical instruments chemimpex.com |

Intellectual Property and Patent Landscape Analysis

Overview of Patent Filings Related to 4-(4-(Trifluoromethyl)benzyl)piperidine and its Analogues

Patent filings related to this compound and its analogues are broadly categorized into two main areas: process patents covering synthetic methods and composition of matter patents for new chemical entities with specific therapeutic uses. The assignees of these patents are typically pharmaceutical corporations and specialized chemical synthesis companies, indicating a strong commercial interest in this class of compounds.

Key therapeutic areas highlighted in the patent literature for analogues of this compound include neurological and psychiatric disorders. For instance, patents disclose piperazine (B1678402) and piperidine (B6355638) derivatives for the potential treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurodegenerative or cognitive disorders. google.comgoogle.com The trifluoromethyl group is a common feature in many patented compounds, valued for its ability to enhance metabolic stability and binding affinity to biological targets.

The patent landscape shows a consistent trend of filings for broad classes of piperidine-containing compounds, often with claims encompassing a wide range of substitutions on both the piperidine ring and the benzyl (B1604629) moiety. This strategy aims to secure a wide protective scope around a promising chemical scaffold. Major pharmaceutical companies like Vertex Pharmaceuticals and Hoffmann-La Roche have been active in this space, patenting novel piperidine derivatives and their applications as modulators of various biological targets, such as muscarinic receptors. google.comgoogle.com

Analysis of Patent Claims Regarding Synthetic Routes and Specific Applications

A detailed analysis of patent claims provides insight into the specific areas of innovation concerning this compound and its derivatives. Claims can be bifurcated into those protecting manufacturing processes and those covering the use of the compounds in medicine.

Synthetic Routes: Patents focused on synthetic routes often claim novel, efficient, or scalable methods for producing the core trifluoromethyl-substituted piperidine structure. For example, Chinese patent CN102603611B discloses a preparation method for trifluoromethyl piperidine compounds starting from 4-piperidine carboxylic acid and using sulfur tetrafluoride as a fluorinating agent. google.com This highlights a focus on improving the synthesis of key fluorinated intermediates. Other patented methods for analogous structures include the Knoevenagel condensation of N-benzyl-4-piperidone and Suzuki coupling protocols to form the 4-benzyl piperidine skeleton, demonstrating a variety of chemical strategies being protected. researchgate.netorganic-chemistry.org These process patents are crucial for companies manufacturing these compounds as intermediates, providing them with a competitive advantage.

Specific Applications: Patents claiming specific applications are predominantly found in the pharmaceutical sector. The claims typically cover a compound or a class of compounds and their use in treating a particular disease. For instance, derivatives are claimed as muscarinic receptor antagonists for conditions like overactive bladder and irritable bowel syndrome. google.com A significant number of patents target CNS disorders, with claims directed at the use of these compounds as M4 muscarinic receptor antagonists for neurological diseases or for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's Disease. google.com The trifluoromethylbenzyl moiety is often a key structural feature in these claims.

The following table summarizes representative patent claims:

| Patent/Reference | Claim Type | Summary of Claimed Subject Matter | Potential Relevance |

|---|---|---|---|

| CN102603611B | Synthetic Route | A method for preparing 4-(trifluoromethyl)piperidine (B1330362) from 4-piperidine carboxylic acid using sulfur tetrafluoride. google.com | Protects a specific, potentially cost-effective method for producing a key fluorinated piperidine intermediate. |

| J. Org. Chem. 2001, 66, 2487-2492 | Synthetic Route | An efficient Suzuki coupling protocol for the construction of 4-benzyl piperidines, tolerating a wide variety of substituents. organic-chemistry.org | Provides a versatile and widely applicable method for synthesizing the core structure, relevant for creating diverse libraries of analogues. |

| US7368463B2 | Application | Substituted 4-amino-1-benzylpiperidine (B41602) compounds claimed as selective M2 muscarinic receptor antagonists. google.com | Covers the therapeutic use of analogues for conditions mediated by muscarinic receptors. |

| WO2017079641A1 | Application | N-[2-(1-benzylpiperidin-4-yl)ethyl]-carboxamide derivatives as muscarinic receptor 4 (M4) antagonists for treating neurological diseases like Alzheimer's and Parkinson's. google.com | Highlights the significant intellectual property focus on CNS applications for this class of compounds. |

| AU2003299145A1 | Application | Piperazine and piperidine derivatives for the treatment of neurological diseases. google.com | Broadly covers the use of piperidine scaffolds in neurology, indicating a competitive and well-explored therapeutic area. |

Strategic Considerations for Future Intellectual Property Development

The existing patent landscape for this compound and its analogues informs several strategic considerations for future IP development. Given that the core scaffold is well-established, opportunities for new patents lie in demonstrating novelty and non-obviousness.

Key strategic avenues include:

Novel Analogues and Scaffolds: While the benzylpiperidine core is common, there is room for innovation in creating new analogues with unique substitution patterns that confer improved properties, such as enhanced potency, selectivity, or a better pharmacokinetic profile. Designing derivatives that move beyond the well-trodden CNS space into other therapeutic areas could open new IP opportunities.